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Compound of Interest

Compound Name: CP-868388 free base

Cat. No.: B1669575

For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS number 702681-67-2 is CP-868388, a potent, selective, and
orally active agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARQ). This
technical guide provides an in-depth overview of its pharmacological profile, drawing from
available preclinical data. CP-868388 demonstrates significant promise in the modulation of
lipid metabolism, positioning it as a valuable tool for research into dyslipidemia and related
metabolic disorders.

Core Pharmacological Attributes

CP-868388 distinguishes itself through its high affinity and selectivity for the PPARa nuclear
receptor. This specificity is crucial for minimizing off-target effects and eliciting a focused
therapeutic response.

Quantitative In Vitro Pharmacology

The in vitro characteristics of CP-868388 highlight its potency and selectivity at the molecular
level. The following table summarizes key quantitative data from various assays.
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Parameter Value Description
Binding Affinity (Ki)
Demonstrates high-affinity
PPARa 10.8 nM o
binding to the target receptor.
Exhibits significantly lower
PPARPB 3.47 uM affinity, indicating selectivity
against this isoform.
Shows negligible affinity,
PPARYy >10 uM further confirming its
selectivity.
Functional Potency (EC50)
Potent recruitment of the
SRC-1 Coactivator 47 M steroid receptor coactivator-1,
7n
Recruitment a key step in PPARa
activation.
o o Effective activation of PPARQ-
Transcriptional Activation , o
18 nM mediated gene transcription in

(HepG2 cells)

a human liver cell line.

In Vivo Efficacy: Hypolipidemic Activity

Preclinical studies in murine models have demonstrated the potent hypolipidemic effects of CP-

868388. Oral administration of the compound resulted in a robust and dose-dependent

reduction in plasma triglycerides.

Animal Model

Dosing Regimen

Key Finding

Male B6/CBF1J mice

0.3, 1, and 3 mg/kg, oral

gavage, once daily for 2 days

A significant, dose-dependent
decrease in circulating plasma
triglycerides, with the 3.0
mg/kg dose achieving

approximately 50% reduction.
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Mechanism of Action: The PPARa Signaling
Pathway

CP-868388 exerts its pharmacological effects by activating the PPARa signaling cascade. As a
ligand for PPARQq, it initiates a series of molecular events that culminate in the regulation of
genes involved in lipid and glucose metabolism.
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Caption: PPARa signaling pathway activated by CP-868388.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the protocols for the key experiments cited in the characterization of
CP-868388.

In Vitro Assays
1. PPARa Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound to the PPAR« receptor.

Incubate hPPARa-LBD with Separate Bound from
Start P'e(‘z’“e ’?.SSSXABDL)'"G' Radiolabeled Ligand (e.g., PHJGW409544) Free Ligand gﬂz‘;‘:&i:"c‘%ﬂ:ﬂtﬁ wn %,:Z‘::af;rﬁ's‘;?fiaﬂm End
o and varying concentrations of CP-868388 (e.g., Hydroxylapatite filtration) 9 g Cheng d

Click to download full resolution via product page
Caption: Workflow for the PPARa radioligand binding assay.
2. LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the
ability of the compound to promote the interaction between PPARa and a coactivator peptide.

Excite at 340 nm and
Measure Emission at
495 nm (Terbium) and 520 nm

Determine EC50 value
from dose-response curve

Calculate TR-FRET Ratio
(520 nm / 495 nm)

Incubate Components

in 384-well plate

Prepare Assay Components:
- GST-tagged hPPARa-LBD
- Terbium-labeled anti-GST antibody
- Fluorescein-labeled coactivator peptide (e.g., SRC-1)
- CP-868388 dilutions

Click to download full resolution via product page
Caption: Workflow for the coactivator recruitment assay.
3. Transcriptional Activation Assay in HepG2 Cells

This cell-based assay quantifies the ability of the compound to activate the transcription of a
reporter gene under the control of a PPARa-responsive promoter.
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Transfect cells with:
Start Cglluve HepG2 cells - GAL4-hPPARG-LBD expression vector Treat cells with varying Lyse cells and measure Determine EC50 value End
in 96-well plates concentrations of CP-868388 luciferase activity from dose-response curve
- UAS-luciferase reporter vector

Click to download full resolution via product page

Caption: Workflow for the transcriptional activation assay.

In Vivo Study

Hypolipidemic Activity in Mice

This in vivo experiment assesses the effect of the compound on plasma lipid levels in a
relevant animal model.
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Acclimatize Male B6/CBF1J mice

'

Administer CP-868388 or vehicle
(oral gavage, once daily for 2 days)

'

Collect blood samples
(e.g., via retro-orbital sinus)

Isolate plasma

Measure plasma triglyceride levels
(e.g., using a commercial enzymatic assay Kkit)

Analyze data and compare
treatment groups to vehicle control

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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